Molecular Weight and PEG Spacer Length Comparison
Ald-CH2-PEG3-azide has a molecular weight of 217.22 g/mol and a 3-unit PEG spacer, providing an optimal balance between aqueous solubility and minimized steric bulk for efficient bioconjugation . In contrast, the shorter Ald-CH2-PEG2-azide (MW 173.17 g/mol) may exhibit reduced solubility, while the longer Ald-CH2-PEG5-azide (MW 305.33 g/mol) introduces greater steric hindrance that can impede ternary complex formation in PROTAC applications .
| Evidence Dimension | Molecular Weight and PEG Spacer Units |
|---|---|
| Target Compound Data | MW 217.22 g/mol; PEG3 (3 ethylene glycol units) |
| Comparator Or Baseline | Ald-CH2-PEG2-azide: MW 173.17 g/mol, PEG2; Ald-CH2-PEG5-azide: MW 305.33 g/mol, PEG5 |
| Quantified Difference | Ald-CH2-PEG3-azide is 44.05 g/mol heavier than PEG2 and 88.11 g/mol lighter than PEG5 |
| Conditions | Calculated from molecular formulas: C8H15N3O4 (target) vs. C6H11N3O4 (PEG2) vs. C12H23N3O6 (PEG5) |
Why This Matters
Molecular weight and PEG length directly influence conjugate solubility, pharmacokinetics, and steric compatibility in bioconjugation reactions.
